molecular formula C6H12ClNO4S B2951331 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride CAS No. 2490402-38-3

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride

Cat. No.: B2951331
CAS No.: 2490402-38-3
M. Wt: 229.68
InChI Key: LAGWBLDPPBRAFY-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl It is a derivative of thiolane, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride typically involves the reaction of thiolane derivatives with amino acids under controlled conditions. One common method involves the use of thiolane-3,3-dioxide, which is reacted with glycine in the presence of hydrochloric acid to yield the desired product. The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride is unique due to its specific thiolane ring structure and the presence of both amino and carboxylic acid functional groups.

Properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWBLDPPBRAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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